molecular formula C20H16F3NO2 B4104906 N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B4104906
M. Wt: 359.3 g/mol
InChI Key: OPXZDVZSTKCFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a phenylethyl group, a trifluoromethyl-substituted phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethyl)benzaldehyde with phenylethylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a furan derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing its biological activity. The furan ring and phenylethyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(trifluoromethyl)phenyl)-1-naphthamide
  • α-trifluoromethyl amines
  • Trifluoromethyl ketones

Uniqueness

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(1-phenylethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-13(14-6-3-2-4-7-14)24-19(25)18-11-10-17(26-18)15-8-5-9-16(12-15)20(21,22)23/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXZDVZSTKCFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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